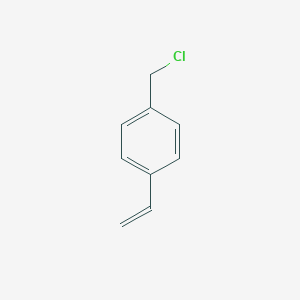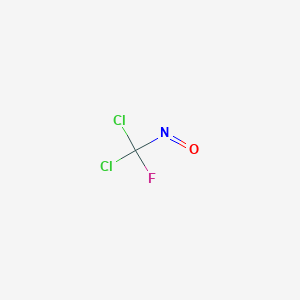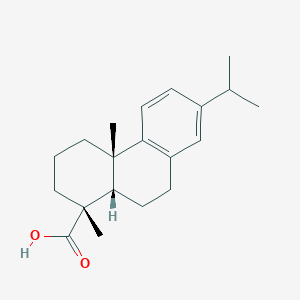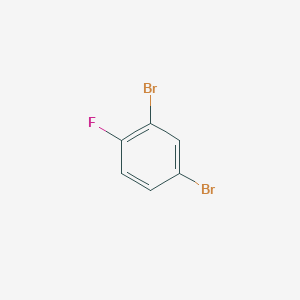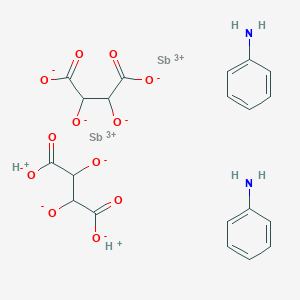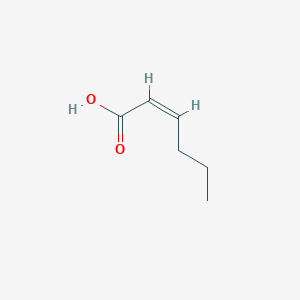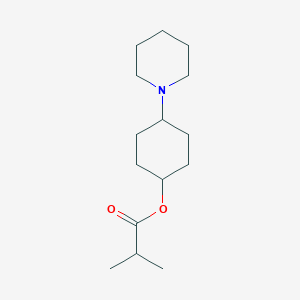
Isobutyric acid, 4-piperidinocyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyric acid, 4-piperidinocyclohexyl ester (commonly referred to as PCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.4 g/mol. In
Mecanismo De Acción
PCC acts as a noncompetitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to reduced calcium influx and downstream signaling. PCC has been shown to have a high affinity for the NMDA receptor and a long duration of action, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes.
Efectos Bioquímicos Y Fisiológicos
PCC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, and to decrease the activity of enzymes involved in the synthesis of these neurotransmitters. PCC has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PCC is its high selectivity for the NMDA receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. PCC also has a long duration of action, allowing for sustained inhibition of the NMDA receptor. However, PCC has some limitations in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on PCC. One area of interest is the potential use of PCC as a therapeutic agent for conditions such as chronic pain, depression, and addiction. PCC has also been studied for its potential use in neuroprotection, as it has been shown to have antioxidant and anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of PCC as a therapeutic agent. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved selectivity and potency, which may have potential applications in a range of neurological and psychiatric disorders.
Conclusion
In conclusion, PCC is a unique compound with potential applications in neuroscience research and therapeutic development. Its high selectivity for the NMDA receptor and long duration of action make it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of PCC and to determine its potential as a therapeutic agent.
Métodos De Síntesis
PCC can be synthesized through a multistep process involving the reaction of 4-piperidinocyclohexylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction mixture is then washed with water and dried to obtain the desired product. This method has been extensively studied and optimized to yield high purity PCC.
Aplicaciones Científicas De Investigación
PCC has been studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. PCC has also been used to study the role of the NMDA receptor in pain perception and addiction.
Propiedades
Número CAS |
1532-00-9 |
|---|---|
Nombre del producto |
Isobutyric acid, 4-piperidinocyclohexyl ester |
Fórmula molecular |
C15H27NO2 |
Peso molecular |
253.38 g/mol |
Nombre IUPAC |
(4-piperidin-1-ylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C15H27NO2/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16/h12-14H,3-11H2,1-2H3 |
Clave InChI |
HMSUAYWYBNPMCX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canónico |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
Otros números CAS |
1532-00-9 |
Sinónimos |
4-Piperidinocyclohexyl=isobutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



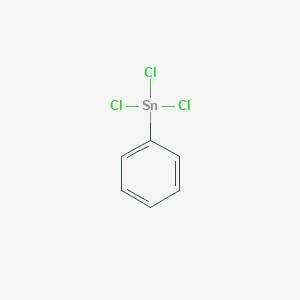
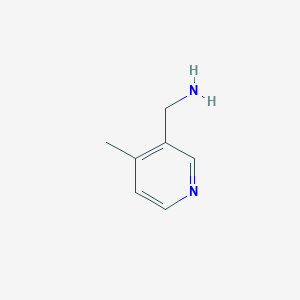
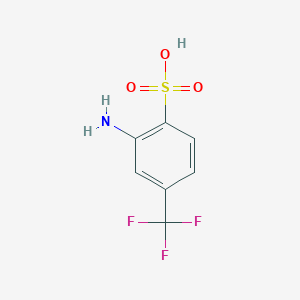
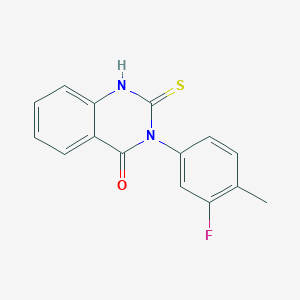
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
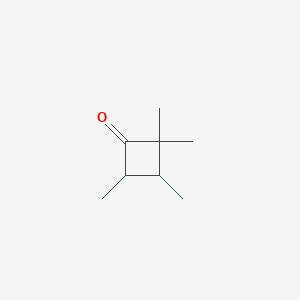
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
